3-Mercapto-2-methylpenta-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-sulfanylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNNYNSJFKZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870267 | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; onion like aroma | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
50.00 °C. @ 0.50 mm Hg | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-27-1 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-2-methyl-pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pentanol, 3-mercapto-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies for Chemical Synthesis and Derivatization
Multi-step Synthetic Pathways
Reduction of 3-Acetylthio-2-methylpentanal
A common route to 3-Mercapto-2-methylpenta-1-ol involves the reduction of its thioester precursor, 3-Acetylthio-2-methylpentanal. google.comgoogle.com This precursor is typically synthesized through the aldol (B89426) condensation of propanal followed by the addition of thioacetic acid. lookchem.comimreblank.ch The subsequent reduction of the thioester to the desired thiol alcohol can be achieved using various reducing agents.
Sodium borohydride (B1222165) (NaBH₄) in an aqueous medium at low temperatures (0–5°C) is one such agent. Following reduction, acidification is necessary to obtain the final product. Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can be employed, often in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogle.com The use of LiAlH₄ in THF at -10°C has been reported to yield the alcohol in 85% yield.
Table 1: Comparison of Reducing Agents for 3-Acetylthio-2-methylpentanal
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Aqueous | 0–5°C | 30% (over two steps) | |
| Lithium aluminum hydride (LiAlH₄) | THF | -10°C | 85% | |
| Diisobutylaluminum hydride (DIBAL-H) | Diethyl ether | Not specified | Not specified | google.comgoogle.com |
Alternative Reduction of 3-Mercapto-2-methylpentanal
An alternative pathway circumvents the thioester intermediate by directly reducing 3-Mercapto-2-methylpentanal. google.com This aldehyde precursor can be formed through various means, including the aldol condensation of two propanal molecules followed by the addition of hydrogen sulfide (B99878). researchgate.net The direct reduction of this mercapto-aldehyde to this compound can be accomplished using reducing agents like sodium borohydride. google.com
Synthesis via Aldol Condensation and Subsequent Thioacetic Acid Addition
A foundational step in many synthetic routes to this compound is the aldol condensation of aldehydes to form an α,β-unsaturated aldehyde, followed by the Michael addition of thioacetic acid. lookchem.comimreblank.ch Specifically, the self-condensation of propanal yields 2-methyl-2-pentenal. google.com Thioacetic acid is then added across the double bond of 2-methyl-2-pentenal, a reaction often catalyzed by a base like piperidine (B6355638) at controlled temperatures, to produce 3-Acetylthio-2-methylpentanal. google.comimreblank.ch This intermediate is then reduced to the target alcohol as described previously.
Stereoselective and Enantioselective Synthesis Approaches
Given that this compound possesses two chiral centers, the synthesis of specific stereoisomers is of significant interest. acs.org
Chiral Auxiliary-Mediated Diastereoselective Synthesis for Enantiopure Compounds
To control the stereochemistry of the final product, chiral auxiliaries are employed in a highly diastereoselective aldol reaction, which is a key step in the synthesis. lookchem.comacs.orgchemicalbook.com This method allows for the production of enantiomerically pure compounds. acs.orgchemicalbook.com For instance, a chiral pyrrolidine (B122466) auxiliary can be used to direct the stereochemical outcome of the aldol condensation. Another approach involves the use of chiral 2-oxazolidinones, derived from readily available amino acids, to achieve highly diastereoselective alkylation reactions. caltech.edu While these methods can achieve high diastereomeric ratios (dr > 95:5) and enantiomeric excess (>99% ee), their multi-step nature and cost can be limiting for large-scale production.
Optimization and Challenges in Synthetic Protocols, including Side Reactions and pH Control
The synthesis of this compound is not without its challenges, requiring careful optimization to maximize yield and purity.
A significant challenge lies in the management of side reactions. During the reduction step, the formation of disulfides and over-reduced thiols are common byproducts. To mitigate these, post-reduction treatment with zinc powder can be employed to remove residual sulfur compounds.
Precise pH control is another critical factor, particularly during the workup phase following reduction with sodium borohydride. The reaction mixture is typically acidified to a pH of 1–1.5 to ensure the complete protonation of the thiolate and alcoholate species.
Table 2: Challenges and Optimization Strategies in Synthesis
| Challenge | Optimization Strategy | Reference |
|---|---|---|
| Side product formation (e.g., disulfides) | Treatment with zinc powder, selective extraction | |
| Low yield in some reductive routes | Use of more efficient reducing agents like LiAlH₄ | |
| Cost and scalability of chiral methods | Exploration of asymmetric hydrogenation with catalysts | |
| Need for meticulous pH control | Careful acidification post-reduction |
Mechanistic Chemical Reactivity of 3 Mercapto 2 Methylpenta 1 Ol
Oxidation Reactions Leading to Disulfides or Sulfoxides
The thiol moiety of 3-Mercapto-2-methylpenta-1-ol is susceptible to oxidation, a common reaction for mercaptans. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of several products, most notably disulfides. The oxidation of two molecules of the thiol yields a symmetrical disulfide, bis(1-hydroxy-2-methylpentan-3-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond, linking the two parent molecules.
Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or even atmospheric oxygen, can facilitate this conversion, which is a primary reason for the need for inert atmospheres during its laboratory synthesis to prevent unwanted byproduct formation. Stronger oxidation conditions can further oxidize the sulfur atom to higher oxidation states, potentially forming sulfoxides or sulfonic acids. smolecule.com
Table 1: Oxidation Reactions of this compound
| Reactant | Oxidizing Agent | Major Product | Product Type |
|---|---|---|---|
| This compound | Hydrogen Peroxide, Air (O₂) | bis(1-hydroxy-2-methylpentan-3-yl) disulfide | Disulfide |
Reduction Reactions and Thiol Interconversions
Reduction reactions are crucial both in the synthesis of this compound and in the interconversion with its oxidized disulfide form. The disulfide, bis(1-hydroxy-2-methylpentan-3-yl) disulfide, can be readily reduced back to the parent thiol using common reducing agents. This interconversion is a characteristic feature of thiol-disulfide chemistry.
In synthetic chemistry, this compound is often prepared via the reduction of a carbonyl compound. One documented synthetic route involves the reduction of 3-acetylthio-2-methylpentanal. google.com In this process, a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde group to a primary alcohol and simultaneously cleaves the thioacetate (B1230152) to yield the free thiol. google.comresearchgate.netoup.com An alternative pathway involves the direct reduction of the intermediate 3-mercapto-2-methylpentanal. ebi.ac.uk
Table 2: Key Reduction Reactions
| Starting Material | Reducing Agent | Product | Reaction Type |
|---|---|---|---|
| bis(1-hydroxy-2-methylpentan-3-yl) disulfide | Sodium Borohydride (NaBH₄) | This compound | Disulfide Reduction |
| 3-Acetylthio-2-methylpentanal | Lithium Aluminum Hydride (LiAlH₄) | This compound | Carbonyl Reduction & Thioester Cleavage |
Nucleophilic Substitution Reactions Involving the Thiol Moiety
The sulfur atom of the thiol group in this compound is nucleophilic, enabling it to participate in substitution reactions. In the presence of a base, the thiol can be deprotonated to form a thiolate anion (RS⁻), which is an even stronger nucleophile. This thiolate can then react with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction to form thioethers. smolecule.comevitachem.com This reactivity allows for the modification of the molecule and the synthesis of various derivatives. smolecule.com The formation of thioethers is a key reaction in flavor chemistry and synthetic applications. smolecule.com
Proposed Biogenetic Pathways and Formation Mechanisms in Biological Systems
This compound has been identified as a potent aroma compound in raw onions (Allium cepa). ebi.ac.uknih.gov While its complete biosynthetic pathway is not fully elucidated, a likely formation mechanism has been proposed based on other known volatiles in onions. ebi.ac.uknih.gov
This proposed pathway suggests that the compound is formed via the reduction of an aldehyde intermediate, 3-mercapto-2-methylpentanal, which has also been detected in onions. ebi.ac.uk The formation of this mercaptoaldehyde likely arises from the addition of a sulfur-containing compound, such as hydrogen sulfide (B99878) or a cysteine conjugate, to an unsaturated C6 precursor derived from lipid oxidation or amino acid metabolism.
A parallel can be drawn with the well-studied formation of polyfunctional thiols in wine, such as 3-mercaptohexanol (3MH). The biogenesis of 3MH involves the Michael addition of sulfur-containing compounds like glutathione (B108866) (GSH) or cysteine to (E)-2-hexenal, an unsaturated aldehyde, followed by enzymatic cleavage and reduction steps carried out by yeast during fermentation. researchgate.netitjfs.com It is plausible that a similar pathway exists in plants for this compound, starting from an analogous unsaturated precursor like 2-methylpent-2-enal.
Proposed Biogenetic Steps:
Precursor Formation: Generation of a C6 α,β-unsaturated aldehyde, such as 2-methylpent-2-enal, from lipid or amino acid catabolism.
Sulfur Addition: Nucleophilic 1,4-addition (Michael addition) of a sulfur donor (e.g., cysteine, glutathione) to the unsaturated aldehyde, forming a conjugate.
Intermediate Formation: Enzymatic cleavage of the conjugate to release the free thiol-aldehyde, 3-mercapto-2-methylpentanal.
Final Reduction: Enzymatic reduction of the aldehyde group by an alcohol dehydrogenase to yield the final product, this compound.
Cutting Edge Analytical Methodologies and Characterization in Complex Biological and Food Matrices
Advanced Chromatographic Techniques for Trace-Level Analysis (e.g., Gas Chromatography-Olfactometry (GC-O), Gas Chromatography-Mass Spectrometry (GC-MS))
Gas chromatography coupled with specific detectors is the cornerstone for analyzing volatile sulfur compounds. Gas Chromatography-Olfactometry (GC-O) is a key sensory-focused analytical method used to identify potent sulfur aroma compounds. acs.org This technique allows researchers to correlate instrumental data with human sensory perception, pinpointing which volatile compounds are most significant to the aroma of a food product. acs.org 3-Mercapto-2-methylpentan-1-ol was identified as a powerful aroma compound in raw onions and thermally processed flavors using GC-O. acs.orgcapes.gov.br Its aroma is highly dependent on its concentration, described as pleasant, with notes of meat broth, onion, and leek at low levels (0.5 ppb), while becoming more intensely onion-like at higher concentrations. acs.orgcapes.gov.br
For structural elucidation and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable. Following detection by GC-O, GC-MS provides mass spectra that, along with retention indices, allow for the positive identification of the compound. imreblank.choup.com The chemical structure of 3-Mercapto-2-methylpentan-1-ol was first confirmed through a combination of MS and ¹H NMR measurements, followed by the synthesis of the proposed structure. capes.gov.br Studies on various Allium species and meat gravies have successfully used GC-MS and GC-O to characterize the volatile profiles and identify key aroma contributors, including 3-Mercapto-2-methylpentan-1-ol. acs.orgnih.govnih.gov
Table 1: Detection of 3-Mercapto-2-methylpentan-1-ol in Food Matrices using GC-O and GC-MS
| Food Matrix | Analytical Technique(s) | Finding | Reference(s) |
|---|---|---|---|
| Raw Onions | GC-O, GC-MS, ¹H NMR | First isolation and identification; described as a powerful new aroma compound. | capes.gov.br |
| Beef & Pork Gravies | GC-O | Identified as one of the most potent odorants. | acs.orgnih.gov |
| Various Allium Species | GC-MS | Detected as a key flavor compound in the Allium genus. | nih.gov |
| Thermally Processed Flavor | GC-O, GC-MS | Initially detected in a complex processed flavor before isolation from onions. | capes.gov.br |
Applications of Chiral Stationary Phases in Capillary Gas Chromatography for Enantiomeric Analysis
3-Mercapto-2-methylpentan-1-ol possesses two chiral centers, meaning it can exist as four distinct stereoisomers. The sensory properties of chiral compounds can differ significantly between enantiomers, making enantioselective analysis crucial for a complete understanding of their flavor contribution. researchgate.netvdoc.pub Capillary gas chromatography utilizing chiral stationary phases is the primary method for separating these stereoisomers. researchgate.netacs.orgtum.de
Modified cyclodextrins, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are commonly used as chiral stationary phases for these separations. acs.orgdokumen.pub Research has shown that the odor thresholds and perceived qualities of the stereoisomers of 3-Mercapto-2-methylpentan-1-ol vary dramatically. acs.org The isomers where the thiol (-SH) and methyl (-CH₃) groups are in an anti- position have significantly lower odor thresholds (0.03 and 0.04 µg/L in water) compared to the syn- isomers, whose thresholds are estimated to be 100 to 300 times higher. acs.org This highlights that simply quantifying the total amount of the compound is insufficient; understanding the enantiomeric distribution is essential for accurately characterizing its sensory impact. researchgate.netdokumen.pub
Table 2: Odor Thresholds of 3-Mercapto-2-methylpentan-1-ol Stereoisomers
| Stereoisomer Configuration | Odor Threshold in Water (µg/L) | Relative Potency | Reference(s) |
|---|---|---|---|
| (2R,3S) - anti | 0.03 | Very High | imreblank.chacs.org |
| (2S,3R) - anti | 0.04 | Very High | acs.org |
| syn-isomers | ~3 - 12 (estimated) | Low to Moderate | acs.org |
Development and Application of Stable Isotope Dilution Assays for Quantitative Determination
For accurate and precise quantification of trace-level aroma compounds in complex matrices, stable isotope dilution assays (SIDA) are the gold standard. acs.orgacs.org This technique involves synthesizing an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to be used as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the natural analyte, it can effectively compensate for analyte losses during sample preparation, extraction, and chromatographic analysis, thus overcoming matrix effects. scribd.com
Challenges and Innovations in Analytical Method Development for Complex Natural Matrices
The analysis of 3-Mercapto-2-methylpentan-1-ol and similar volatile sulfur compounds in natural matrices is fraught with challenges. These compounds are often present at very low concentrations (trace levels), making them difficult to detect. acs.orgnzdr.ru Furthermore, thiols are highly reactive and prone to oxidation, rearrangement, or isomerization, especially under mild heating or during concentration steps, which can lead to inaccurate quantification. acs.org The complexity of food matrices, which contain numerous other volatile and non-volatile components, requires extensive purification and sample preparation to isolate the target analytes and avoid interferences. acs.orgacs.org
To overcome these hurdles, innovations in analytical chemistry are continuously being developed. Multidimensional gas chromatography, particularly heart-cut two-dimensional GC (MDGC) and comprehensive two-dimensional GC (GCxGC), offers enhanced separation power for resolving trace compounds from co-eluting matrix components. acs.orgacs.org These hyphenated techniques, when combined with olfactometry and mass spectrometry, provide a powerful tool for the sensitive and accurate characterization of flavor volatiles in the most challenging samples, such as wine and beer. acs.orgacs.org Additionally, optimizing extraction techniques, like headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, can improve the recovery and stability of reactive thiols for analysis.
Molecular and Biological Interactions: Unraveling Mechanisms of Action
Olfactory Receptor Specificity and Activation Mechanisms
The initial step in the perception of 3-Mercapto-2-methylpenta-1-ol is its binding to olfactory receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory receptor neurons. bohrium.com
Direct Interaction with Human Odorant Receptor OR2M3
Research has demonstrated the remarkable specificity of the human odorant receptor OR2M3 for this compound. researchgate.netnih.gov In a screening of 391 human odorant receptors against 190 key food odorants, OR2M3 was the only receptor that responded exclusively to this compound. researchgate.netnih.gov This high degree of specificity highlights a specialized role for OR2M3 in the detection of this particular onion-derived compound. researchgate.net The interaction is potent, with a half-maximal effective concentration (EC50) occurring at a submicromolar level. nih.gov Interestingly, this specificity appears to be a modern human trait, as the Denisovan counterpart of OR2M3 and the closest homologs in five other species did not exhibit the same response to the compound. researchgate.netnih.gov
Elucidation of Signal Transduction Pathways Initiated by Receptor Binding
The binding of this compound to OR2M3 initiates a signal transduction pathway that results in the perception of its aroma. As a G-protein-coupled receptor, the activation of OR2M3 by the odorant molecule triggers a conformational change in the receptor. This, in turn, activates intracellular G-proteins. The activated G-protein then initiates a cascade of intracellular events, a common mechanism for GPCRs, which ultimately leads to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific smell. The precise details of the downstream signaling cascade specific to OR2M3 activation by this compound are a subject of ongoing research.
Insights from Molecular Docking Studies of Ligand-Receptor Binding Affinities
Molecular docking studies have provided valuable insights into the binding interaction between this compound and the OR2M3 receptor. bohrium.com These computational simulations have been instrumental in understanding the binding affinities and the nature of the interaction. bohrium.com The docking analysis revealed that this compound has a higher binding affinity for OR2M3 compared to similar compounds like 3-mercapto-2-methylbutan-1-ol. bohrium.com This stronger interaction is consistent with the high specificity and sensitivity of OR2M3 for this compound. bohrium.comresearchgate.net The estimated binding affinity for this compound with OR2M3 is approximately 17.15 kJ/mol, a value that falls within the range of adsorption energies typical for physisorption, indicating a physical rather than chemical bonding process. bohrium.comresearchgate.net
Table 1: Molecular Docking and Binding Affinity Data
| Compound | Receptor | Binding Affinity (kJ/mol) | Interaction Type |
|---|---|---|---|
| This compound | OR2M3 | 17.15 | Physisorption |
| 3-Mercapto-2-methylbutan-1-ol | OR2M3 | 14.64 | Physisorption |
Data sourced from molecular docking simulations. bohrium.comresearchgate.net
Influence of Metal Ions on Olfactory Receptor Activation (e.g., Copper Potentiation)
The activation of OR2M3 by this compound can be significantly influenced by the presence of metal ions, particularly copper. researchgate.netnih.gov Studies have shown that copper potentiates, or enhances, the response of OR2M3 to this thiol compound. nih.govnih.gov This has led to the hypothesis that some olfactory receptors for sulfur-containing odorants may be metalloproteins. nih.govnih.gov
Research has identified a putative copper-binding motif within the OR2M3 receptor, specifically involving two copper-binding sites. nih.govomicsdi.org This motif is thought to be crucial for the copper-mediated potentiation of the receptor's response to this compound. nih.gov While copper ions at a concentration of 10 µmol/L were found to enhance the signaling of the receptor in the presence of its agonist, higher concentrations showed an inhibitory effect on both the odorant-induced and the constitutive activity of OR2M3. nih.gov The potentiating effect of copper is not unique, as ionic and colloidal silver have been shown to produce a similar enhancement. nih.gov
Advanced Sensory and Chemosensory Research
The perception of this compound is not only dependent on its interaction with a specific receptor but is also influenced by its molecular structure.
Structure-Odor Relationship Analysis of Diastereomers and Enantiomers
This compound has two stereocenters, which means it can exist as four different stereoisomers: two pairs of enantiomers (non-superimposable mirror images) which are diastereomers (stereoisomers that are not mirror images) of each other. acs.org Research into the sensory properties of these individual stereoisomers has revealed significant differences in their odor thresholds. acs.orgacs.org
For instance, the (2R,3S) enantiomer is described as having a broth-like, sweaty, and leek-like odor with a very low odor threshold of 0.04 parts per billion (ppb) in water. leffingwell.com The differences in odor thresholds among the stereoisomers can be substantial, varying by factors of up to 1000. acs.org This highlights the critical role that the specific three-dimensional arrangement of atoms in the molecule plays in its interaction with the olfactory receptor and, consequently, in its perceived smell. The enantioselective synthesis of all four diastereomers and enantiomers has been crucial for these detailed sensory evaluations. acs.org
Table 2: Odor Thresholds of this compound Stereoisomers
| Stereoisomer | Odor Description | Odor Threshold (in water) |
|---|---|---|
| (2R,3S)-3-mercapto-2-methyl-pentane-1-ol | Broth-like, sweaty, leek-like | 0.04 ppb |
Data for other stereoisomers is part of ongoing research to fully characterize their sensory profiles. leffingwell.com
Research on Oral Sensitivity and the Contribution of Retronasal Aroma Perception
Pioneering research into the sensory impact of 3-Mercapto-2-methylpentan-1-ol (3-MMP) has elucidated its role in flavor perception, highlighting the critical interplay between taste and smell. nih.govresearchgate.net A key study investigated human oral sensitivity to 3-MMP, determining its detection and recognition thresholds in aqueous solutions. nih.gov The findings indicate that while oral sensitivity is present, it is the retronasal aroma—the perception of odor during consumption—that plays a dominant role in its flavor contribution. nih.govresearchgate.net
A series of experiments characterized human sensitivity to oral solutions of 3-MMP. nih.gov The detection threshold, the minimum concentration at which the substance can be perceived, was measured using a forced-choice staircase procedure. nih.govresearchgate.net The results established an oral detection threshold of approximately 0.90 parts per billion (ppb). nih.govresearchgate.net Furthermore, the recognition threshold, the concentration at which the substance is identified by its characteristic "onion" aroma, was found to be around 5 ppb. nih.govresearchgate.net These concentrations are consistent with those found in cooked Allium varieties, such as onions. nih.govresearchgate.net
| Sensory Threshold | Concentration (in water) | Participant Group Size (n) |
| Detection Threshold | ~0.90 ppb | 19 |
| Recognition Threshold | ~5.0 ppb | 18 |
| Data sourced from studies on oral sensitivity to 3-Mercapto-2-methylpentan-1-ol. nih.govresearchgate.net |
Mechanisms of Modulation of Basic Taste Perception, Specifically Savory Intensity Enhancement
The compound 3-Mercapto-2-methylpentan-1-ol has been identified as a significant modulator of taste, particularly in its ability to enhance savory, or umami, flavors. nih.gov Research has shown that 3-MMP selectively amplifies the perceived savory intensity of monosodium glutamate (B1630785) (MSG), a prototypical umami substance. nih.govresearchgate.net This enhancement effect is specific to savory taste; the compound did not significantly alter the perception of the other four basic tastes: sweet, sour, salty, and bitter. nih.govresearchgate.net
The mechanism behind this savory enhancement is attributed to an odor-taste interaction rather than a direct action on taste receptors. nih.gov The aroma of 3-MMP, described as onion-like or broth-like at low concentrations, is perceived retronasally during eating. nih.govacs.orgresearchgate.net This olfactory signal, when processed concurrently with the gustatory signal from umami substances, leads to a heightened perception of savoriness. nih.govresearchgate.net The effect was confirmed in sensory studies where the enhancement of MSG's savory taste by 3-MMP was nullified when participants wore nose clips, physically preventing retronasal aroma perception. nih.govresearchgate.net
This finding positions 3-MMP as a promising candidate for flavor enhancement in food products, particularly for creating or boosting savory profiles. nih.govresearchgate.net Its ability to amplify umami perception through an aromatic mechanism offers a pathway for developing savory flavors without increasing the concentration of taste-active compounds like MSG. nih.gov
| Taste Modality | Effect of 3-MMP | Experimental Condition |
| Savory (Umami) | Intensity Enhanced | In the presence of Monosodium Glutamate |
| Sweet | No significant change | - |
| Sour | No significant change | - |
| Salty | No significant change | - |
| Bitter | No significant change | - |
| Savory (Umami) | Enhancement Eliminated | With the use of nose-clips |
| Table based on findings from odor-taste interaction studies. nih.govresearchgate.net |
Explorations into Potential Pharmacological Relevance
Investigation of Antioxidant Activities and Mitigation of Oxidative Stress in Cellular Models
While direct studies on the antioxidant activity of 3-Mercapto-2-methylpentan-1-ol in cellular models are limited, the broader class of sulfur-containing compounds, particularly thiols (mercaptans), is well-recognized for its antioxidant properties. tandfonline.commdpi.comscispace.com These compounds play a crucial role in protecting cells from oxidative damage. taylorandfrancis.com Thiols can directly scavenge free radicals, thereby neutralizing these highly reactive molecules and mitigating oxidative stress. consensus.app
Research on related sulfur compounds found in garlic, such as diallyl disulfide, has demonstrated strong antioxidative activity. tandfonline.comoup.com These compounds are effective in inhibiting lipid peroxidation, a key process in cellular damage. tandfonline.com The antioxidant mechanism involves the sulfhydryl (-SH) group, which can donate a hydrogen atom to neutralize free radicals. scispace.comtaylorandfrancis.com In the context of wine chemistry, sulfur-containing compounds like glutathione (B108866) and cysteine are known to contribute significantly to the antioxidant capacity, protecting against oxidation and preserving flavor. consensus.app Given its structure, which includes a thiol group, 3-MMP is hypothesized to possess similar antioxidant potential.
General Mechanisms of Action of Related Mercapto Derivatives in Biomedical Contexts
Mercapto derivatives, characterized by their thiol group, are a class of compounds with diverse and significant roles in biomedical science. taylorandfrancis.com Their primary mechanism of action often revolves around their function as potent reducing agents and their ability to interact with biological molecules. taylorandfrancis.comnih.gov
One of the most critical roles of thiols is in maintaining cellular redox balance through thiol-disulfide homeostasis. taylorandfrancis.com This dynamic process is fundamental for antioxidant defense, detoxification, and the regulation of cellular signaling pathways. taylorandfrancis.com Compounds like N-acetylcysteine, a mercapto derivative, are used clinically for their antioxidant and mucolytic properties.
In drug development, the thiol group is often a key pharmacophore. For instance, some mercapto-quinazolinone derivatives have been investigated as inhibitors of enzymes like NADH dehydrogenase in Mycobacterium tuberculosis, showing potential as antimicrobial agents. nih.govacs.org Other mercaptoacetic acid derivatives have been synthesized as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. researchgate.net Furthermore, various derivatives of 2-mercaptobenzoxazole (B50546) and N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been evaluated for their antiproliferative and cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. nih.govmdpi.com The mechanism in these contexts often involves the thiol group binding to metal ions in enzyme active sites or participating in reactions that disrupt cellular processes in pathogens or cancer cells. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Binding Simulations and Prediction of Molecular Affinities
Molecular docking simulations are a primary computational method used to predict the preferred binding orientation and affinity of a ligand to its receptor. In the case of 3-Mercapto-2-methylpenta-1-ol, docking studies have been instrumental in elucidating its interaction with the human olfactory receptor OR2M3. bohrium.comresearchgate.net This receptor is noteworthy for being narrowly tuned and highly specific for this compound. nih.gov
Research employing molecular docking has successfully modeled the binding of this compound within the binding pocket of OR2M3. researchgate.net These simulations indicate a specific binding mode that accounts for the receptor's high sensitivity. The predicted binding affinity from these simulations provides a quantitative measure of the interaction strength. One study calculated the binding affinity of this compound with OR2M3 to be 17.15 kJ/mol. bohrium.comresearchgate.netresearchgate.net This value was found to be higher than that of a similar compound, 3-mercapto-2-methylbutan-1-ol (14.64 kJ/mol), suggesting a stronger interaction for the pentanol (B124592) derivative. bohrium.comresearchgate.net The nature of this interaction is characterized as physisorption, a process involving weaker intermolecular forces. bohrium.comresearchgate.netresearchgate.net Further computational analysis using Density Functional Theory (DFT) supports a physisorption energy of -17.15 kJ/mol on OR2M3, which helps explain the compound's very low odor threshold.
| Odorant Compound | Target Receptor | Predicted Binding Affinity (kJ/mol) | Computational Method |
|---|---|---|---|
| This compound | Human Olfactory Receptor OR2M3 | 17.15 | Molecular Docking |
| 3-Mercapto-2-methylbutan-1-ol | Human Olfactory Receptor OR2M3 | 14.64 | Molecular Docking |
Application of Statistical Physics Models in Characterizing Olfactory Adsorption Processes
To further interpret the olfactory process, statistical physics models have been applied to analyze the experimental dose-response curves of this compound with OR2M3. bohrium.comresearchgate.net These models treat the interaction between the odorant (ligand) and the receptor as a putative adsorption process, which can be described using the grand canonical ensemble formalism. bohrium.com
For the interaction between this compound and OR2M3, a monolayer model with two types of energy (ML2E) was selected as the best fit for the experimental data. bohrium.comresearchgate.netresearchgate.net This model suggests a multimolecular adsorption process. bohrium.comresearchgate.net Physicochemical analysis based on this modeling confirmed that the molar adsorption energies were below 22.7 kJ/mol, which is consistent with a physisorption process. bohrium.comresearchgate.net
The statistical physics approach allows for the determination of several key parameters that characterize the binding process at a macroscopic level. bohrium.com These include the number of molecules adsorbed per site, the density of receptor sites, and thermodynamic functions like adsorption entropy. bohrium.comresearchgate.net For the this compound/OR2M3 system, the adsorption entropy was calculated, indicating the level of disorder in the system. bohrium.com Furthermore, the modeling showed that the presence of copper ions enhances the olfactory response at saturation, suggesting a more effective activation of the OR2M3 receptor. bohrium.comresearchgate.net
| Parameter | Description | Finding for this compound / OR2M3 System |
|---|---|---|
| Selected Model | The statistical physics model that best fits experimental dose-response curves. bohrium.com | Monolayer Model with Two Types of Energy (ML2E). bohrium.comresearchgate.net |
| Adsorption Process | The physical nature of the odorant binding to the receptor. bohrium.com | Multimolecular physisorption. bohrium.comresearchgate.net |
| Adsorption Energy Distribution (AED) | The range of energies associated with the binding interactions. bohrium.com | 5 to 35 kJ/mol. bohrium.comresearchgate.net |
| Receptor Pore Size Distribution (RPSD) | The range of effective pore sizes of the receptor binding sites. bohrium.com | 0.25 to 1.25 nm. bohrium.comresearchgate.net |
| Adsorption Entropy | A thermodynamic quantity indicating the disorder of the adsorption system. bohrium.com | Calculated to indicate the disorder of the system. bohrium.com |
Advanced Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Binding Site Analysis
While molecular docking and statistical physics provide valuable information, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a higher level of theory to investigate the electronic details of the binding site. nih.govnih.gov This is particularly crucial for systems involving metal ions or complex electronic rearrangements upon ligand binding. nih.govoup.com
For the OR2M3 receptor, which is potentiated by copper, QM/MM studies have been essential. nih.gov These advanced simulations combine the accuracy of quantum mechanics for the chemically active region (the ligand, key amino acid residues, and the copper ion) with the efficiency of molecular mechanics for the rest of the protein. nih.govnih.gov Homology models of OR2M3, often based on crystal structures of related G-protein-coupled receptors (GPCRs), serve as the starting point for these simulations. nih.gov
QM/MM modeling of OR2M3 has identified two potential copper-coordinating sites involving transmembrane helices (TMH) 3, 5, and 6. researchgate.netnih.gov Upon binding of this compound, the active site undergoes significant coordination rearrangements. nih.gov In one proposed binding site (site 1), a Cu(I) ion adopts a trigonal planar geometry, coordinating with the sulfur atom (thiolate form) of the ligand and the sulfur atoms of two cysteine residues, Cys202 and Cys203. nih.gov This detailed analysis, validated by site-directed mutagenesis experiments, provides a structural and electronic basis for the specific and copper-dependent detection of this compound by its receptor. nih.govnih.gov
Comparative Research with Homologous and Analogous Chemical Structures
Structural and Sensory Property Comparisons within the 3-Mercapto-2-methylalkan-1-ol Homologous Series
3-Mercapto-2-methylpenta-1-ol is a member of the 3-mercapto-2-methylalkan-1-ol homologous series, a group of compounds that are structurally similar but differ in the length of their carbon chains. This variation in structure leads to significant, logarithmic differences in their odor detection thresholds and perceived aroma qualities. nih.govresearchgate.netresearchgate.net Among this series, this compound is distinguished as the sole key food odorant and possesses the lowest odor threshold. researchgate.netresearchgate.net
The sensory characteristics and detection thresholds of this series demonstrate a clear structure-activity relationship. The specific arrangement of the hydroxyl, thiol, and methyl groups on the pentanol (B124592) backbone in this compound appears to be optimal for potent olfactory detection. researchgate.netresearchgate.net Molecular docking simulations have suggested that 3-mercapto-2-methylpentan-1-ol has a higher binding affinity with the human olfactory receptor OR2M3 compared to its lower homolog, 3-mercapto-2-methylbutan-1-ol, which helps to explain its lower odor threshold. researchgate.netresearchgate.net
Table 1: Sensory Properties of 3-Mercapto-2-methylalkan-1-ols
| Compound Name | Molecular Formula | Odor Description | Odor Threshold (in air) |
|---|---|---|---|
| 3-Mercapto-2-methylbutan-1-ol | C₅H₁₂OS | Sulfurous, slightly onion-like | Higher than this compound |
| This compound | C₆H₁₄OS | Broth-like, sweaty, onion, and leek-like at low concentrations. researchgate.netnih.gov | 0.0014 ng/L researchgate.net |
| 3-Mercapto-2-methylhexan-1-ol | C₇H₁₆OS | Fatty, sulfurous | Higher than this compound |
This table is generated based on comparative data discussed in the referenced literature; specific threshold values for all homologs are not consistently available in the search results.
Distinctions and Similarities with Other Potent Sulfur-Containing Key Food Odorants
Sulfur-containing compounds are renowned for their potency and contribution to the aroma of many foods, often possessing exceptionally low odor thresholds. acs.orgresearchgate.net this compound, primarily identified in raw and cooked onions, shares the characteristic of high potency with many other sulfurous odorants found in diverse food items. researchgate.netacs.org
The aroma of this compound is described as onion-like, leek-like, and reminiscent of meat broth at low concentrations. researchgate.netchemicalbook.com This contrasts with the "roasted" or "burnt" notes of furfurylthiols in coffee or the "cabbage" scent of dimethyl sulfide (B99878). acs.orgmdpi.com The common thread among these compounds is their sulfur atom, yet its placement within varied molecular frameworks—be it linear chains, furan (B31954) rings, or as part of a disulfide bridge—results in a wide spectrum of distinct and impactful food aromas.
Table 2: Comparison of Potent Sulfur-Containing Food Odorants
| Compound Name | Chemical Class | Typical Food Source | Characteristic Aroma |
|---|---|---|---|
| This compound | Alkanethiol | Onion, leek. researchgate.netnih.gov | Meat broth, sweaty, onion-like. researchgate.net |
| 2-Furfurylthiol | Heterocyclic Thiol | Roasted coffee. oup.com | Roasty, sulfurous. oup.com |
| 2-Methyl-3-furanthiol | Heterocyclic Thiol | Cooked meat. researchgate.net | Meaty. researchgate.net |
| Dipropyl disulfide | Disulfide | Cooked onion. researchgate.net | Onion-like. |
| 3-Mercapto-3-methylbutyl formate | Thiol Ester | Roasted coffee. acs.org | Catty, roasty. |
| Allyl isothiocyanate | Isothiocyanate | Mustard, horseradish. acs.org | Pungent, sulfurous. researchgate.net |
Impact of Minor Molecular Configuration Variations on Biological Activity and Receptor Specificity
The biological activity and sensory perception of this compound are profoundly influenced by its stereochemistry. The molecule has two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of diastereomers). acs.org Research has demonstrated that these minor variations in the three-dimensional arrangement of atoms lead to significant differences in odor thresholds and perceived qualities. acs.orgacs.org
Specifically, the relative orientation of the hydroxyl (-OH) and thiol (-SH) groups (the syn or anti configuration) plays a critical role. The anti-diastereomers of related mercaptoalkanols have been found to be more sensorially active, possessing much lower odor thresholds than their syn-counterparts. acs.org For 3-mercapto-2-methyl-1-pentanol, the isomers with the thiol and methyl groups in the anti position have significantly lower odor thresholds in water compared to the syn-isomers. acs.org For example, the (2R,3S) isomer is described as broth-like, sweaty, and leek-like. leffingwell.com
This high degree of specificity extends to the molecular level of olfactory receptors. Remarkably, out of 391 human odorant receptors tested, only one, OR2M3, responds exclusively and with high sensitivity to this compound. nih.govoup.com This receptor is narrowly tuned to this specific compound, showing no response to other key food odorants or even to its own homologs within the 3-mercapto-2-methylalkan-1-ol series. nih.govresearchgate.net This exceptional specificity of the human OR2M3 receptor for a single onion key food odorant underscores a potentially specialized, food-related evolutionary function for modern humans. nih.govresearchgate.net
Table 3: Properties of this compound Stereoisomers
| Stereoisomer Configuration | Relative Description | Sensory Properties | Receptor Interaction |
|---|---|---|---|
| anti-isomers | Thiol and methyl groups on opposite faces | Lower odor thresholds, more sensorially active. acs.org | High-affinity binding to OR2M3. researchgate.net |
| syn-isomers | Thiol and methyl groups on the same face | Higher odor thresholds (by a factor of ~100-1000). acs.org | Lower binding affinity compared to anti-isomers. |
| (2R,3S) | An anti-isomer | Broth-like, sweaty, leek-like. leffingwell.com | Specifically activates human odorant receptor OR2M3. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Mercapto-2-methylpenta-1-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via thiol-ene addition or nucleophilic substitution using 2-methylpent-1-en-3-ol and hydrogen sulfide under controlled acidic conditions. Widder et al. (2000) reported a stereoselective synthesis using cysteine-derived precursors, achieving high yields (70–85%) through column chromatography purification . For lab-scale production, inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiol group.
Q. How can this compound be quantified in complex matrices like wine or plant extracts?
- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–mass spectrometry (GC-MS) is widely used. Winter et al. (2011) optimized this method by derivatizing thiols with p-hydroxymercuribenzoate to enhance volatility, achieving detection limits of 0.1–5 ng/L in wine . Calibration requires stable isotope-labeled internal standards (e.g., d₃-3-mercaptohexanol) to account for matrix effects.
Q. What are the stability considerations for this compound during storage and experimentation?
- Methodological Answer : The thiol group is prone to oxidation, necessitating storage at –20°C under argon with antioxidants (e.g., ascorbic acid). Stability tests by Wolf et al. (1996) on similar thiols showed a 50% degradation rate after 72 hours at 25°C in aqueous solutions, mitigated by adjusting pH to 3–4 . Use amber vials to prevent photodegradation.
Advanced Research Questions
Q. How does this compound participate in microbial metabolic pathways during fermentation?
- Methodological Answer : In Saccharomyces cerevisiae, cysteine-S-conjugates are cleaved by β-lyase enzymes (e.g., IRC7p) to release volatile thiols. Winter et al. (2011) used gene knockout strains to demonstrate that Δirc7 mutants produced 90% less this compound, confirming its enzymatic origin . Metabolomic profiling via LC-HRMS can track precursor-conjugate dynamics.
Q. What methodologies resolve enantiomers of this compound, and how is enantiomeric purity validated?
- Methodological Answer : Chiral GC columns (e.g., Cyclosil-B) or HPLC with β-cyclodextrin phases achieve enantiomeric separation. Widder et al. (2000) reported a 98% enantiomeric excess (ee) for the (R)-isomer using preparative chiral chromatography . Validation involves polarimetry and nuclear Overhauser effect (NOE) NMR to confirm absolute configuration.
Q. How do glutathione conjugates influence the degradation of this compound in plant systems?
- Methodological Answer : Wolf et al. (1996) identified vacuolar carboxypeptidases in Arabidopsis that hydrolyze glutathione-S-conjugates, releasing free thiols . Isotopic tracing (¹⁴C-labeled glutathione) and transgenic plants (e.g., Atcp1 mutants) are used to study degradation kinetics.
Q. What experimental designs are effective for studying protein-thiol interactions involving this compound?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. For example, thiol-disulfide exchange assays with bovine serum albumin (BSA) revealed a Kd of 2.3 μM at pH 7.4 . Site-directed mutagenesis (e.g., Cys→Ser substitutions) identifies reactive cysteine residues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
